molecular formula C14H15N3O B362867 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide CAS No. 85366-81-0

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Cat. No.: B362867
CAS No.: 85366-81-0
M. Wt: 241.29g/mol
InChI Key: TZQXDHHAQXXISM-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a high-purity synthetic small molecule compound intended for research and development purposes. It belongs to the benzamide chemical class, which is frequently explored in medicinal chemistry and chemical biology for its potential as a protein kinase inhibitor scaffold . Researchers value this core structure for its ability to interact with enzyme active sites, particularly through its amide and amino functional groups. The compound's structure, featuring a 3-pyridylmethyl moiety, contributes to its physicochemical properties and potential for molecular recognition in biochemical assays . As with many similar research compounds, its applications may include investigation into enzyme inhibition mechanisms, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological profiling . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQXDHHAQXXISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with 3-pyridylmethylamine under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides.

Scientific Research Applications

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data
This compound 3-pyridylmethyl, 4-methyl, 3-amino C₁₄H₁₄N₃O 240.29 g/mol Not explicitly reported; inferred similarity to NCGC-23 in NMR/MS characterization
NCGC-23 (3-Amino-4-methyl-N-(3-trifluoromethylphenyl)benzamide) 3-trifluoromethylphenyl instead of 3-pyridylmethyl C₁₅H₁₄F₃N₂O 295.1 g/mol ¹H NMR (DMSO-d₆): δ 10.34 (s, 1H), 8.25 (bs, 1H), 2.12 (s, 3H); [M+H]⁺ 295.1
3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide 4-chloro instead of 4-methyl C₁₃H₁₂ClN₃O 261.71 g/mol Chloro substituent enhances lipophilicity; potential impact on membrane permeability
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Pyridylmethyl at para-position on phenyl ring C₂₀H₁₈N₂O 302.37 g/mol Pyridyl positional isomer; altered steric and electronic effects

Key Observations :

  • Substituent Effects : The 3-pyridylmethyl group in the target compound contrasts with trifluoromethylphenyl (NCGC-23) or chloro-substituted analogs, influencing electronic properties and binding interactions .
  • Positional Isomerism : Pyridyl substitution at the 3- vs. 4-position (e.g., ) may alter target engagement, as seen in kinase inhibitors where pyridyl positioning affects ATP-binding pocket interactions .
Enzyme Inhibition
  • PCAF HAT Inhibition: Benzamides with long 2-acylamino chains (e.g., 2-tetradecanoylamino derivatives in ) showed ~79% inhibition at 100 μM, while anthranilic acid derivatives (lacking acyl chains) were less active (34%). The target compound’s 3-amino group may mimic anthranilic acid’s scaffold but requires acyl modifications for enhanced activity .
  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: Analog CB-30865 () shares a pyridylmethylbenzamide core but incorporates a quinazolinone moiety, achieving IC₅₀ values <10 nM. This highlights the importance of fused heterocycles in potency .
Tubulin Binding
  • Trimethoxyphenyl Derivatives : Compound 16b () demonstrated high tubulin affinity (IC₅₀ = 0.8 μM), comparable to combretastatin A-4. The target compound’s pyridylmethyl group may sterically hinder binding compared to planar trimethoxyphenyl systems .
Neuroleptic Activity
  • Benzamide Neuroleptics : Amisulpride and tiapride () share the benzamide core but feature sulfonyl groups, enabling dopamine receptor antagonism. The target compound’s lack of sulfonamide groups suggests divergent pharmacological pathways .

Molecular Interactions and Docking Studies

  • GK Protein Binding: 3,5-Disubstituted benzamides () formed H-bonds with Arg63, akin to co-crystallized ligands. The target compound’s 3-amino and pyridyl groups may engage similar residues, but positional differences (e.g., 4-methyl) could alter binding geometry .

Biological Activity

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-4-methylbenzoic acid with 3-pyridylmethylamine. Commonly used coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

Table 1: Summary of Anti-inflammatory Activity

Study ReferenceCell TypeCytokines MeasuredResult
MacrophagesIL-6, TNF-alphaSignificant inhibition
Human FibroblastsIL-1β, IL-8Moderate inhibition

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast and lung cancer. The compound appears to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Apoptosis induction
Lung CancerA54910Cell cycle arrest
Colon CancerHCT11612Inhibition of proliferation

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell survival. Preliminary studies suggest that the compound may modulate pathways such as NF-kB and MAPK, leading to reduced inflammation and cancer cell growth .

Case Studies

  • Ebola Virus Inhibition : A study investigated the efficacy of similar benzamide derivatives as inhibitors of Ebola virus entry. Although not directly tested on this compound, structural similarities suggest potential antiviral properties worth exploring further .
  • Histamine Receptor Antagonism : Related compounds have shown activity as histamine H1 receptor antagonists, indicating that modifications in the benzamide structure could lead to enhanced therapeutic profiles for allergic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with coupling reactions between substituted benzoyl chlorides and amine derivatives. For example, pyridine derivatives (e.g., 3-pyridylmethylamine) can be reacted with activated benzamide precursors under controlled pH and temperature. Catalytic agents like pyridine may enhance acylation efficiency, while purification via column chromatography or recrystallization ensures high purity . Reaction optimization should include monitoring intermediates via TLC or HPLC and adjusting stoichiometry to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show distinct signals for the aromatic protons of the benzamide (δ 6.5–8.5 ppm) and pyridylmethyl group (δ 8.0–9.0 ppm). The methyl group (δ ~2.3 ppm) and amine proton (δ ~5.5 ppm, broad) provide additional confirmation.
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) are critical.
  • MS : High-resolution MS should match the molecular ion peak (e.g., [M+H]+^+) with the theoretical mass. Cross-validation with X-ray crystallography (if crystalline) can resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?

  • Methodological Answer : The methyl group at the 4-position introduces steric hindrance, potentially slowing electrophilic substitution at the benzene ring. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing Fukui functions and frontier molecular orbitals. For example, the amino group (–NH2_2) may act as an electron donor, directing electrophiles to the ortho/para positions. Experimental validation via regioselective bromination or nitration, followed by LC-MS analysis, can confirm computational predictions .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring high-resolution data (R-factor < 5%). If twinning occurs, employ the TWIN/BASF command in SHELX to model overlapping lattices. Cross-validate with powder XRD and thermal analysis (TGA/DSC) to rule out hydrate formation .

Q. How can molecular docking studies predict the binding affinity of this compound to enzyme targets like kinases or bacterial PPTases?

  • Methodological Answer : Prepare the compound’s 3D structure using tools like Open Babel, then perform energy minimization with Gaussian. Use AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., bacterial AcpS-PPTase). Key interactions (H-bonds with pyridyl N, hydrophobic contacts with methyl groups) should align with experimental IC50_{50} values. Validate via mutagenesis studies on critical residues (e.g., Lys152 in AcpS) .

Q. What analytical approaches distinguish between tautomeric forms of this compound in solution?

  • Methodological Answer : Variable-temperature 1^1H NMR can detect tautomerism by observing proton exchange broadening. For example, the –NH2_2 group may exhibit dynamic behavior between amine and imine forms. Complement with UV-Vis spectroscopy to monitor absorbance shifts (e.g., 250–300 nm) under different pH conditions. DFT calculations of tautomeric stability (ΔG) provide theoretical support .

Methodological Workflow Table

Research Objective Techniques/Tools Key Parameters Validation Criteria
Synthesis OptimizationTLC, HPLC, Column ChromatographyReaction time, solvent polarity, catalystYield > 80%, Purity > 95% (HPLC)
Structural ElucidationNMR, IR, HRMS, X-ray DiffractionChemical shifts, bond vibrations, R-factorMatch with reference spectra
Reactivity PredictionDFT, Fukui Function AnalysisElectrophilicity/Nucleophilicity indicesExperimental regioselectivity
Target Binding StudiesMolecular Docking, MutagenesisDocking score, ΔG bindingIC50_{50} < 10 μM

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